molecular formula C8H7NO2S B14673562 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde CAS No. 39574-67-9

6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde

Cat. No.: B14673562
CAS No.: 39574-67-9
M. Wt: 181.21 g/mol
InChI Key: JOUZWMPKMCVERX-UHFFFAOYSA-N
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Description

6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 6-position, a sulfanyl group at the 5-position, and two aldehyde groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of malononitrile with aromatic aldehydes and thiols. This reaction typically requires a catalyst and is carried out under reflux conditions . Another approach involves the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-Methyl-5-sulfanylpyridine-3,4-dicarboxylic acid.

    Reduction: 6-Methyl-5-sulfanylpyridine-3,4-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of biologically active molecules due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The aldehyde groups may form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is unique due to the combination of its functional groups and their positions on the pyridine ring

Properties

CAS No.

39574-67-9

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

6-methyl-5-sulfanylpyridine-3,4-dicarbaldehyde

InChI

InChI=1S/C8H7NO2S/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-4,12H,1H3

InChI Key

JOUZWMPKMCVERX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1S)C=O)C=O

Origin of Product

United States

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